

Application Notes and Protocols for MMP-3 Inhibition Studies Using UK-356618

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Compound of Interest

Compound Name: UK 356618

Cat. No.: B1683371

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Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and neurological disorders. MMP-3 is a key mediator in these processes not only through its direct enzymatic activity on substrates like proteoglycans, fibronectin, and laminin but also by activating other pro-MMPs, such as pro-MMP-1, pro-MMP-8, and pro-MMP-9.^{[1][2]} This central role makes MMP-3 an attractive therapeutic target.

UK-356618 is a potent and selective inhibitor of MMP-3, exhibiting a succinyl hydroxamate structure.^[3] Its high selectivity for MMP-3 over other MMPs makes it a valuable tool for elucidating the specific functions of MMP-3 in various biological and pathological processes. These application notes provide detailed protocols for in vitro, cell-based, and in vivo experimental designs to study MMP-3 inhibition using UK-356618.

Data Presentation: Properties of UK-356618

A comprehensive understanding of the inhibitor's properties is crucial for experimental design. The following tables summarize the key quantitative data for UK-356618.

Table 1: In Vitro Inhibitory Activity of UK-356618 against various MMPs

MMP Isoform	IC50 (nM)	Selectivity vs. MMP-3 (fold)
MMP-3	5.9	1
MMP-1	51000	>8600
MMP-2	1790	~303
MMP-9	840	~142
MMP-13	73	~12
MMP-14	1900	~322

Data compiled from publicly available sources.[\[3\]](#)[\[4\]](#)

Table 2: Physicochemical and Pharmacokinetic Properties of UK-356618

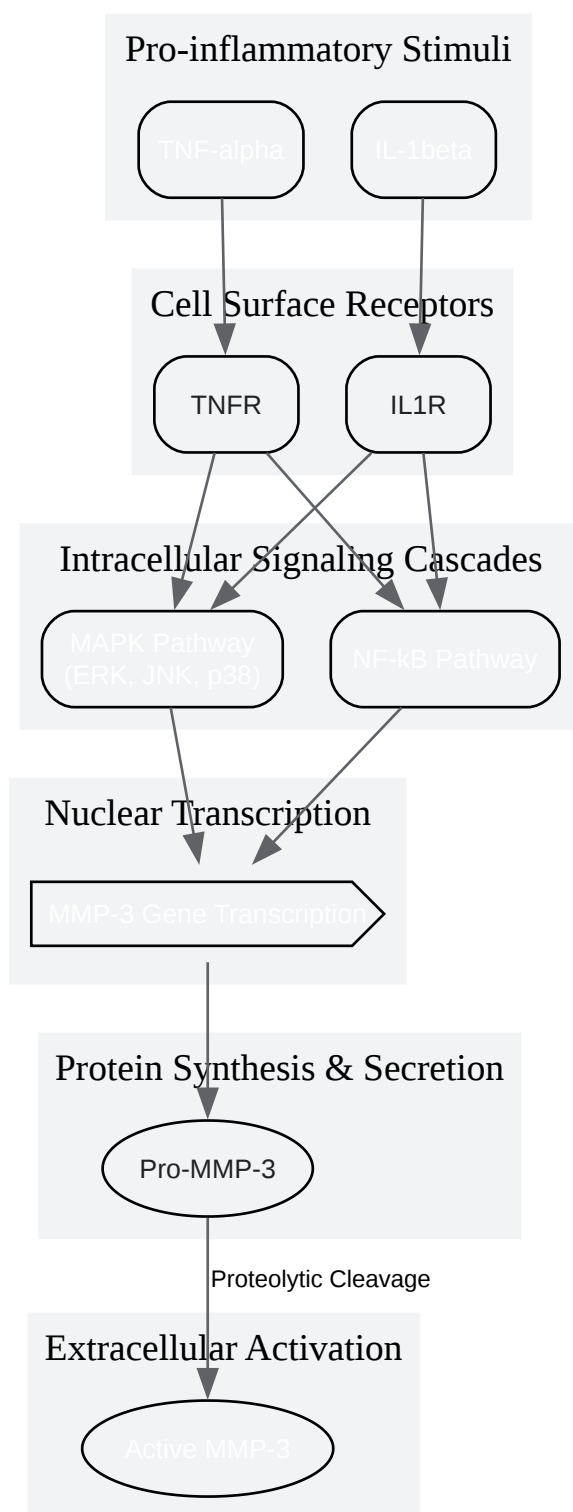
Property	Value
Molecular Weight	557.72 g/mol
Formula	C34H43N3O4
In Vivo Dosage (rats)	15 mg/kg (intravenous)
Pharmacokinetic Parameters	
Cmax	Data not available in the public domain
Tmax	Data not available in the public domain
Half-life (t1/2)	Data not available in the public domain
Bioavailability	Data not available in the public domain

Note: Detailed pharmacokinetic data for UK-356618 is not readily available in the public domain. Researchers may need to perform pharmacokinetic studies as part of their experimental design.

Mandatory Visualizations

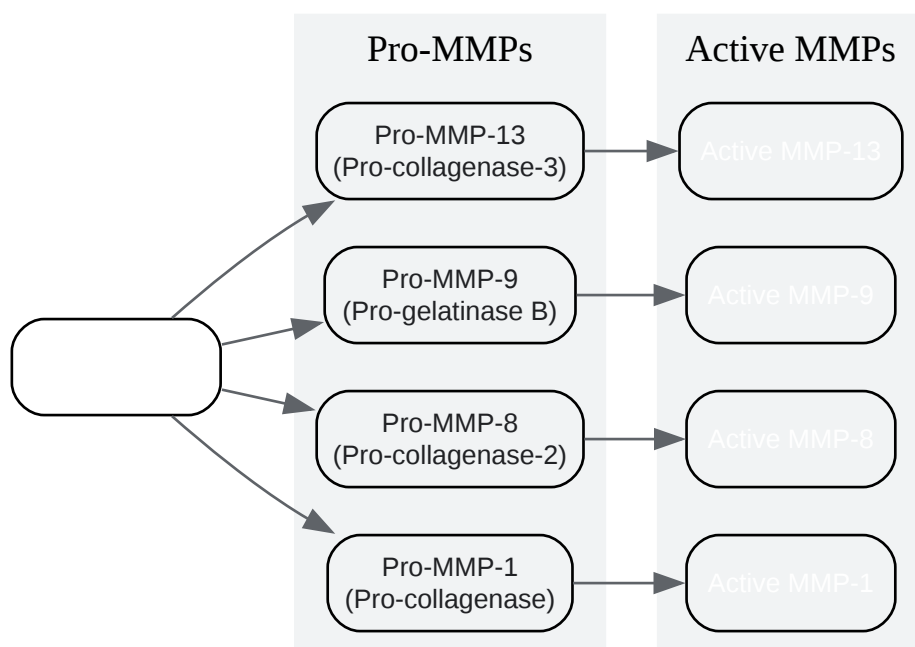
Signaling Pathways and Experimental Workflows

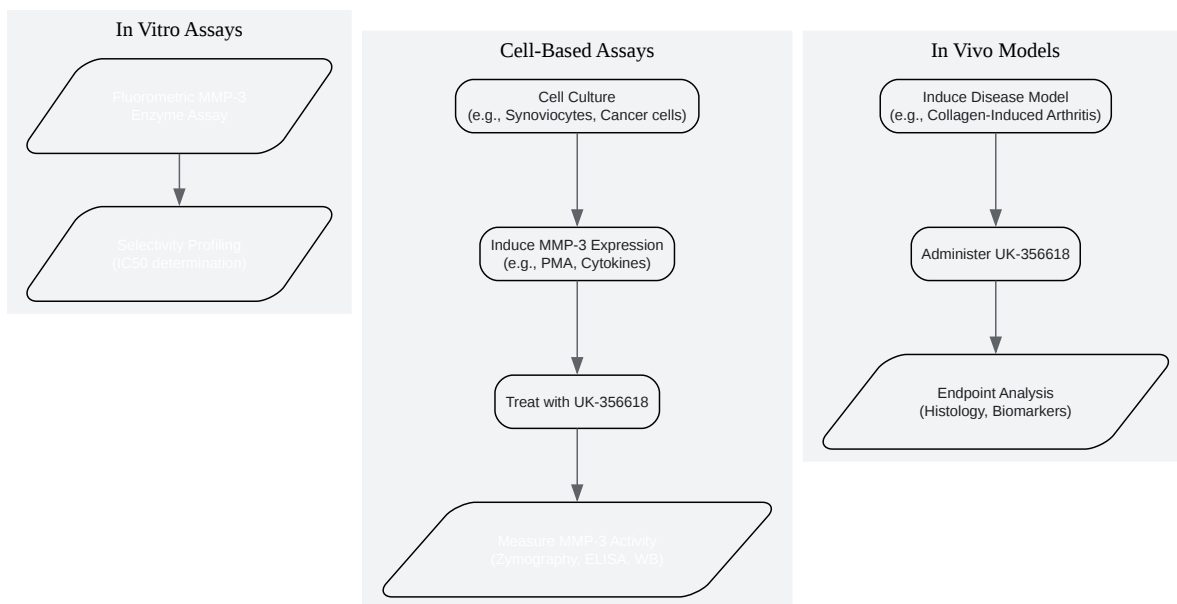
The following diagrams, generated using the DOT language, illustrate key concepts in MMP-3 research and experimental design.



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MMP-3 Induction Signaling Pathway





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References

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- 2. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
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